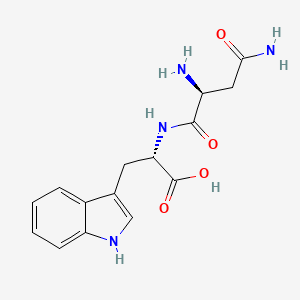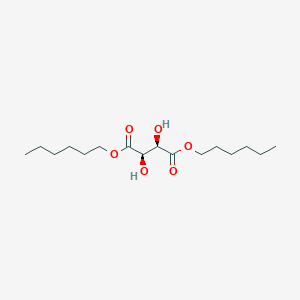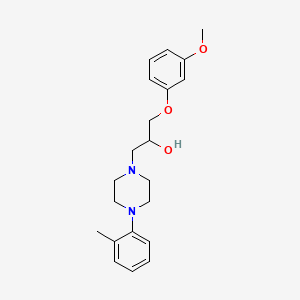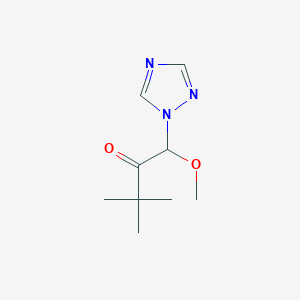
Asparaginyl-Tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asparaginyl-Tryptophan is a dipeptide composed of the amino acids asparagine and tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Asparaginyl-Tryptophan typically involves the coupling of asparagine and tryptophan using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Asparaginyl-Tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions may target the amide bonds or side chains of the amino acids.
Substitution: Substitution reactions can occur at the side chains of asparagine or tryptophan, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while substitution reactions can produce various modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Asparaginyl-Tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: this compound is investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Research explores its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological effects.
Industry: It is utilized in the development of novel biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of Asparaginyl-Tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and modulating biological processes. For instance, the tryptophan residue may interact with aromatic amino acid-binding sites, while the asparagine residue can form hydrogen bonds with polar groups in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Asparaginyl-Phenylalanine: Similar to Asparaginyl-Tryptophan but with phenylalanine instead of tryptophan.
Asparaginyl-Tyrosine: Contains tyrosine in place of tryptophan, offering different chemical properties.
Asparaginyl-Leucine: Features leucine, providing insights into the effects of hydrophobic residues.
Uniqueness
This compound is unique due to the presence of tryptophan, an aromatic amino acid with distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and reactions that are not possible with other dipeptides.
Eigenschaften
CAS-Nummer |
74105-03-6 |
|---|---|
Molekularformel |
C15H18N4O4 |
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H18N4O4/c16-10(6-13(17)20)14(21)19-12(15(22)23)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |
InChI-Schlüssel |
RGGVDKVXLBOLNS-JQWIXIFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)



![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)


![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)

